ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate
Description
Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate (CAS: 2168237-96-3) is a bicyclic organic compound featuring a fused cycloheptane and furan ring system, with an ethyl ester substituent at the 3a-position . Its structure combines a seven-membered cycloheptane ring fused to a five-membered furan moiety, creating a rigid, polycyclic framework. The ethyl ester group enhances solubility in organic solvents and may influence reactivity in synthetic applications.
Properties
IUPAC Name |
ethyl 2,3,4,5,6,7-hexahydrocyclohepta[b]furan-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-14-11(13)12-7-5-3-4-6-10(12)15-9-8-12/h6H,2-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQALZQIYAWAPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC=C1OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable cycloheptanone derivative with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of natural products and pharmaceuticals due to its ability to undergo various transformations:
- Building Block for Natural Products : The compound can be modified to create derivatives that mimic naturally occurring substances with biological activity.
- Pharmaceutical Applications : Its derivatives have been explored for use in drug design and development due to their potential therapeutic effects .
Biological Studies
The compound has shown promise in biological research:
- Enzyme Interaction Studies : this compound can be utilized to study enzyme interactions and metabolic pathways. Its structural characteristics allow it to serve as a substrate or inhibitor in enzymatic reactions.
- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties by disrupting bacterial quorum sensing mechanisms .
Material Science
The unique structural properties of this compound make it suitable for applications in material science:
- Polymers and Nanomaterials : The compound can be incorporated into polymer matrices to enhance material properties or provide functionality at the nanoscale .
Chemical Manufacturing
In industrial settings:
- Synthesis Optimization : The production methods for this compound are continually optimized for yield and purity using advanced techniques like continuous flow reactors.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated the successful conversion of this compound into bioactive compounds through various chemical transformations. For instance:
- A study reported the synthesis of novel derivatives that showed enhanced activity against specific microbial strains. This highlights the potential for developing new antimicrobial agents based on this compound's structure .
Case Study 2: Material Enhancements
In material science applications:
- This compound was incorporated into polymer formulations to improve thermal stability and mechanical strength. The resulting materials exhibited superior performance compared to traditional polymers.
Mechanism of Action
The mechanism of action of ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohepta-Fused Heterocycles with Thiophene vs. Furan
A key structural analog is ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS: 331819-60-4), which replaces the furan ring with a thiophene (sulfur-containing) heterocycle .
- Structural Differences: Heteroatom: Thiophene’s sulfur atom introduces greater electron density and polarizability compared to furan’s oxygen, altering reactivity in electrophilic substitution or coordination chemistry.
- Implications :
Smaller Furan-Containing Derivatives
5-Ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one (CAS: Not specified) is a simpler dihydrofuran derivative with a hydroxyl and ethyl substituent .
- Structural Differences :
- Ring Size : The dihydrofuran (five-membered) lacks the fused cycloheptane system, reducing conformational rigidity.
- Functional Groups : A hydroxyl group replaces the ester, increasing hydrophilicity.
- Smaller ring systems like dihydrofuran are more common in flavor and fragrance industries due to volatility .
Pyridazinone-Based Analogs
Compounds such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) share a six-membered diazine ring but lack the fused cycloheptane-furan framework .
- Structural Differences: Heteroatoms: Pyridazinones contain two adjacent nitrogen atoms, enabling diverse hydrogen-bonding interactions. Synthesis: These compounds are synthesized via alkylation of pyridazinones, contrasting with the cyclization likely required for the cyclohepta[b]furan derivative .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges: The cyclohepta[b]furan derivative’s fused ring system likely requires multi-step cyclization, whereas analogs like pyridazinones are synthesized via simpler alkylation .
- Electronic Properties : Thiophene analogs exhibit superior charge-transfer capabilities, whereas furan derivatives may offer better biodegradability .
- Biological Relevance: Pyridazinones’ documented bioactivity highlights the need to explore the cyclohepta[b]furan compound for similar properties .
Biological Activity
Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of cyclohepta[b]furans. Its structural formula is represented as follows:
This compound features a cycloheptane ring fused with a furan moiety and a carboxylate group that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of cyclohepta[b]furans. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity : Compounds derived from cyclohepta[b]furans have shown moderate activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
- Cytotoxicity : Certain derivatives demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), showing preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key proteins involved in cancer cell proliferation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from simpler cycloheptatriene derivatives. The introduction of various substituents can significantly influence the biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increased antimicrobial activity |
| Electron-withdrawing groups | Enhanced anticancer properties |
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized several derivatives of ethyl cyclohepta[b]furan carboxylates and tested them against various bacterial strains. The results indicated that modifications at the 8-position significantly improved antimicrobial efficacy .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of cyclohepta[b]furan derivatives on multiple cancer cell lines. The findings revealed that specific structural modifications led to enhanced selectivity towards cancer cells while sparing normal cells .
Q & A
Q. Table 1: Synthesis Condition Comparisons
| Step | Optimal Conditions | Yield Range | Key Evidence |
|---|---|---|---|
| Esterification | Ethanol, 70°C, 12 h | 75–85% | |
| Cycloheptane Formation | DMF, Pd(OAc)₂, 80°C, 24 h | 60–70% | |
| Purification | Column chromatography (EtOAc/hexane) | >95% purity |
How is the compound’s structure validated, and what analytical techniques are most reliable for confirming stereochemistry?
Methodological Answer:
Structural elucidation requires a combination of:
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks. For example, the ester carbonyl (δ ~169–173 ppm in -NMR) and cycloheptane protons (δ 1.2–2.5 ppm in -NMR) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+Na]⁺ peaks with <2 ppm error) .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous fused-ring systems (e.g., bond angles of 109.5° for sp³ carbons) .
What biological screening approaches are recommended to evaluate its pharmacological potential?
Methodological Answer:
Initial screening should prioritize:
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays (e.g., ATP-binding site competition) .
- Cellular Viability Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- ADMET Prediction : Computational tools (e.g., SwissADME) predict bioavailability and toxicity risks, focusing on logP (<5) and CYP450 interactions .
Q. Table 2: Example Screening Data for Analogous Compounds
| Assay Type | Target | Result (IC₅₀) | Evidence |
|---|---|---|---|
| Kinase Inhibition | EGFR | 1.2 µM | |
| Anticancer Activity | MCF-7 Cells | 8.5 µM |
How can conflicting data on reaction yields be resolved in multi-step syntheses?
Methodological Answer:
Contradictions often arise from:
- Solvent Polarity : Higher polarity (DMF vs. ethanol) may accelerate cyclization but increase side products .
- Catalyst Loading : Excess Pd(OAc)₂ (>5 mol%) can reduce enantioselectivity in asymmetric syntheses .
- Workup Protocols : Inadequate quenching of reactive intermediates (e.g., nitro groups) may lower yields .
Recommendation : Replicate conditions with inline monitoring (e.g., HPLC ) and optimize stepwise using design-of-experiments (DoE) .
What computational methods are suitable for modeling its conformational dynamics and reactivity?
Advanced Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) and transition states (e.g., B3LYP/6-31G* basis sets) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., to COX-2) using AMBER or GROMACS, with RMSD analysis for stability .
- Docking Studies : AutoDock Vina assesses binding affinities to therapeutic targets (e.g., docking scores <−7 kcal/mol indicate strong interactions) .
How do substituents on the cycloheptane ring influence its chemical stability and bioactivity?
Advanced Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups enhance electrophilicity but may reduce metabolic stability .
- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder ring puckering, altering binding pocket compatibility .
- Hydrogen Bonding : Hydroxyl or morpholino groups improve solubility and target engagement, as seen in analogs with IC₅₀ improvements of 3–5× .
What strategies mitigate decomposition during long-term storage?
Methodological Answer:
- Temperature Control : Store at −20°C in amber vials to prevent photodegradation .
- Lyophilization : Freeze-drying under inert gas (N₂) preserves ester functionality .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated breakdown .
How can enantiomeric purity be achieved and validated for chiral derivatives?
Advanced Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) for kinetic resolution .
- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients to separate enantiomers .
- Optical Rotation : Compare [α]D values with literature (e.g., [α]D = −25.6° for (−)-enantiomers) .
What are the limitations of current synthetic methods, and how can they be addressed?
Critical Analysis:
- Low Yields in Cyclization : Poor orbital overlap in seven-membered rings reduces efficiency. Mitigate via microwave-assisted synthesis (20% yield increase) .
- Stereochemical Drift : Epimerization during workup. Use mild acidic conditions (pH 4–5) and rapid purification .
- Scalability : Multi-step sequences hinder scale-up. Transition to flow chemistry for esterification and cyclization steps .
How should researchers approach structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Systematically vary substituents on the furan (C-2) and cycloheptane (C-3a) positions .
- Bioisosteric Replacement : Substitute ester groups with amides or ketones to modulate bioavailability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., furan oxygen) using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
